KibdeloneA

Description

Historical Discovery and Initial Isolation

The discovery of Kibdelone A marks a significant milestone in natural product chemistry, representing the culmination of systematic screening efforts targeting rare actinobacterial strains. The kibdelones were first isolated and characterized by Ratnayake, Lacey, Tennant, Gill, and Capon from a rare soil actinomycete identified as Kibdelosporangium species (strain MST-108465). This groundbreaking work was published in 2007, establishing the kibdelones as a novel family of bioactive heterocyclic polyketides with unprecedented structural complexity and biological activity profiles.

The initial isolation process involved extensive cultivation and bioassay-guided fractionation of the producing organism, which was discovered during screening programs targeting Australian soil samples for novel bioactive compounds. The researchers employed sophisticated analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate the complete relative stereostructures of the kibdelone family members. The isolation yielded not only Kibdelone A but also structurally related congeners including kibdelones B and C, each displaying distinct biological activity profiles and structural characteristics.

During the isolation studies, researchers observed fascinating chemical interconversion phenomena among the kibdelone family members. Under mild alcoholic conditions, kibdelones B and C demonstrated facile equilibration to form mixtures containing Kibdelone A, revealing complex redox and tautomerization processes. This equilibration behavior was found to involve air oxidation, quinone-hydroquinone redox transformations, and choreographed sequences of keto-enol tautomerizations that aromatize ring structures through quinone methide intermediates.

Table 1: Key Discovery Milestones for Kibdelone A

| Year | Research Team | Institution/Affiliation | Key Achievement |

|---|---|---|---|

| 2006-2007 | Ratnayake, Lacey, Tennant, Gill, Capon | Australian Research Institutions | Initial isolation and structure elucidation |

| 2007 | Capon and coworkers | Australian Marine Research | Complete family characterization |

| 2011-2013 | Multiple research groups | International collaboration | Total synthesis achievements |

| 2013-present | Various pharmaceutical groups | Global research networks | Biological mechanism studies |

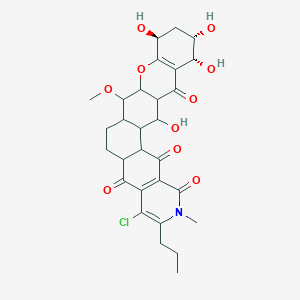

The chemical characterization revealed Kibdelone A to possess the molecular formula C29H24ClNO10 with a molecular weight of 582 daltons. The compound exhibits complex stereochemistry with multiple chiral centers and represents one of the most structurally sophisticated members of the polycyclic xanthone natural product family. The presence of a chlorinated isoquinolinone moiety combined with a stereogenically rich tetrahydroxanthone core distinguishes Kibdelone A from previously known natural products.

Taxonomic Source: Kibdelosporangium Species and Microbial Ecology

Kibdelosporangium represents a fascinating genus within the actinobacterial family Pseudonocardiaceae, characterized by distinctive morphological and ecological features that distinguish it from other soil-dwelling actinomycetes. The genus was first validly described by Shearer and colleagues in 1986, with the type species Kibdelosporangium aridum serving as the foundational member of this taxonomically distinct group. The etymology of the genus name derives from Greek terms meaning "false or ambiguous sporangium," reflecting the unique sporangial structures observed in these organisms.

The producing organism of Kibdelone A, Kibdelosporangium species strain MST-108465, exhibits characteristic actinobacterial morphology including extensive substrate mycelium formation and distinctive aerial hyphal structures. These organisms are Gram-positive, aerobic bacteria that demonstrate complex life cycles involving spore formation and mycelial development patterns typical of higher actinomycetes. The genus currently comprises multiple validly described species, including Kibdelosporangium aridum, Kibdelosporangium banguiense, Kibdelosporangium kanagawaense, and Kibdelosporangium philippinense, among others.

Ecological studies have revealed that Kibdelosporangium species occupy diverse environmental niches, with particularly notable presence in alkaline and neutral soil environments. These organisms demonstrate remarkable metabolic versatility, producing diverse arrays of secondary metabolites including antibiotics, antifungal compounds, and anticancer agents. The genus has adapted to various ecological environments including soil surfaces, rhizospheric zones, and plant-associated habitats, where they contribute significantly to microbial community dynamics and nutrient cycling processes.

Table 2: Kibdelosporangium Genus Characteristics and Ecological Distribution

| Characteristic | Description | Ecological Significance |

|---|---|---|

| Morphology | Branched substrate mycelium, aerial hyphae with sporangial structures | Efficient nutrient scavenging and dispersal |

| Habitat | Alkaline and neutral soils, rhizospheric environments | Soil health maintenance and plant interactions |

| Secondary Metabolites | Antibiotics, anticancer compounds, antifungal agents | Chemical defense and competitive advantage |

| Geographic Distribution | Global distribution with notable presence in Australian soils | Biodiversity contribution and biogeochemical cycling |

| Taxonomic Status | 10 validly described species within Pseudonocardiaceae | Phylogenetic diversity and evolutionary significance |

Recent taxonomic studies have expanded understanding of Kibdelosporangium diversity, with new species descriptions including Kibdelosporangium kanagawaense, Kibdelosporangium rhizosphaerae, and Kibdelosporangium rhizovicinum isolated from plant root and rhizospheric soil samples. These discoveries highlight the continued exploration of actinobacterial diversity and the potential for discovering additional bioactive compounds from previously unstudied strains within this genus.

The microbial ecology of Kibdelosporangium species reveals complex interactions with soil environments and plant communities. These organisms contribute to soil organic matter decomposition through production of diverse hydrolytic enzymes capable of degrading cellulose, chitin, and other recalcitrant organic polymers. Their role in soil ecosystems extends beyond decomposition to include antagonistic effects against plant pathogens and potential promotion of plant growth through production of bioactive secondary metabolites.

Motivation for Academic Research on Kibdelone A

The scientific motivation for intensive research on Kibdelone A stems primarily from its extraordinary biological activity profile, particularly its potent and selective cytotoxicity against human tumor cell lines at remarkably low concentrations. Initial biological evaluations revealed that Kibdelone A exhibits anticancer activity in the nanomolar range, demonstrating mean growth inhibition values (GI50) as low as 3.2 nanomolar against diverse cancer cell lines. This exceptional potency, combined with apparent selectivity for malignant cells, immediately established Kibdelone A as a compound of significant pharmaceutical interest.

The structural uniqueness of Kibdelone A provides additional research motivation, as the compound represents an unprecedented chemical scaffold that may operate through novel mechanisms of action. Unlike many known anticancer agents that target well-characterized cellular pathways, the exact mechanism by which Kibdelone A exerts its cytotoxic effects remains largely unknown. This knowledge gap presents both challenges and opportunities for researchers seeking to understand fundamental aspects of cancer cell biology and develop new therapeutic strategies.

Comparative structure-activity relationship studies have revealed intriguing patterns within the kibdelone family that further motivate research efforts. While Kibdelone A demonstrates potent anticancer activity, the structurally related isokibdelone A shows dramatically reduced potency, being 10 to 200-fold less active than its kibdelone counterparts. This stark difference in biological activity despite structural similarity suggests that specific molecular features are critical for anticancer activity, making Kibdelone A an excellent model for understanding structure-function relationships in bioactive natural products.

Table 3: Research Motivation Factors for Kibdelone A Studies

| Research Area | Motivation Factor | Scientific Impact | Current Knowledge Gap |

|---|---|---|---|

| Anticancer Activity | Nanomolar potency against tumor cells | Potential therapeutic development | Unknown mechanism of action |

| Structural Biology | Unprecedented chemical scaffold | Novel drug design principles | Limited structure-activity data |

| Chemical Synthesis | Complex molecular architecture | Synthetic methodology advancement | Challenging total synthesis routes |

| Mechanistic Studies | Unknown cellular targets | Fundamental cancer biology insights | Cellular pathway identification needed |

| Drug Development | Selective cytotoxicity profile | Lead compound optimization | Pharmacological properties undefined |

The challenge of accessing sufficient quantities of Kibdelone A for comprehensive biological studies has driven extensive research into total synthesis methodologies. The complex hexacyclic structure incorporating multiple stereocenters and sensitive functional groups presents formidable synthetic challenges that have attracted leading organic chemists worldwide. These synthetic efforts not only aim to provide material for biological studies but also contribute to fundamental advances in synthetic organic chemistry, particularly in areas of complex heterocycle formation and stereoselective synthesis.

Research on Kibdelone A also contributes to broader understanding of actinobacterial secondary metabolism and the potential for discovering additional bioactive compounds from unexplored microbial sources. The success in isolating and characterizing the kibdelones has validated screening approaches targeting rare actinobacterial genera and has encouraged expanded exploration of microbial chemical diversity. This research direction aligns with growing recognition that traditional approaches to antibiotic discovery, which historically focused on common bacterial strains, may have reached practical limits in terms of novel compound discovery.

The potential for Kibdelone A to serve as a lead compound for anticancer drug development represents perhaps the most compelling research motivation. Current cancer chemotherapy faces significant limitations including drug resistance, selectivity issues, and severe side effects. The unique structural features and apparent selectivity of Kibdelone A suggest possibilities for developing new classes of anticancer agents that might overcome some of these limitations. However, realizing this potential requires extensive research to understand the compound's mechanism of action, optimize its properties through medicinal chemistry approaches, and evaluate its therapeutic potential through comprehensive preclinical studies.

Properties

IUPAC Name |

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-4(9),7,18(23)-triene-3,5,10,24-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h9-10,12-15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3/t9?,10?,12-,13-,14?,15?,19?,22-,24?,26?,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDSKYGWDGAYGZ-MZRGWNAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

In(III)-Catalyzed Arylation and Electrocyclization

A pivotal advance in ABCD ring construction involves In(III)-catalyzed arylation of a heterocyclic quinone monoketal (Figure 1 ). Treatment of quinone monoketal 10 with In(OTf)₃ in dichloroethane facilitates coupling with hydroxystyrene 11 , yielding biaryl intermediate 14 . Subsequent iodine-mediated oxidative photochemical electrocyclization under UV light (λ = 365 nm) induces ring closure to form dihydrophenanthrenol 5 , which is oxidized to phenanthrenetriol 15 using ceric ammonium nitrate (CAN). This method achieves the ABCD core in 12 steps with an overall yield of 8.5%.

Pt(IV)-Mediated Arylation Approach

An alternative route employs Pt(IV)-catalyzed arylation of quinone monoketal 10 with hydroxystyrene 11 in the presence of PtCl₄, yielding biaryl 16 . Photochemical electrocyclization and oxidation similarly afford phenanthrenetriol 15 , though with marginally lower efficiency (6.2% overall yield) compared to the In(III) method.

Table 1: Comparison of ABCD Ring Synthesis Methods

| Method | Catalyst | Key Intermediate | Overall Yield | Reference |

|---|---|---|---|---|

| In(III)-Catalyzed | In(OTf)₃ | Biaryl 14 | 8.5% | |

| Pt(IV)-Catalyzed | PtCl₄ | Biaryl 16 | 6.2% |

Construction of the EF Tetrahydroxanthone Fragment

Enzymatic Dihydroxylation of Methyl 2-Halobenzoates

The EF ring synthon is synthesized from methyl 2-iodobenzoate 17 via enzymatic dihydroxylation using Rhodococcus sp. strain HI-31. This biocatalytic step introduces vicinal diol functionality with >98% enantiomeric excess (ee), yielding diol 18 (Figure 2 ). Acetonide protection and Markovnikov hydration of 18 using Hg(OAc)₂ in THF/H₂O furnish iodocyclohexene 19 , which undergoes iodohydrin formation to yield activated ester 6 .

Halo-Michael/Aldol Cascade Reaction

Fragment 6 is further elaborated via an intramolecular iodo halo-Michael aldol reaction. Treatment with DBU in CH₂Cl₂ at −40°C induces cyclization, forming tetrahydroxanthone 20 with complete diastereocontrol. X-ray crystallography confirms the R configuration at C-3 and S at C-4.

Convergent Assembly via Oxa-Michael/Friedel-Crafts Cascade

Merging the ABCD and EF fragments requires a one-pot oxa-Michael/Friedel-Crafts sequence. Phenanthrenetriol 15 and activated ester 6 are reacted in the presence of DMAP in CH₃CN at 25°C, facilitating oxa-Michael addition to form intermediate 21 (Figure 3 ). Subsequent Friedel-Crafts acylation with TfOH (0.1 equiv.) yields hexacyclic adduct 22 , which is demethylated using BBr₃ in CH₂Cl₂ to afford Kibdelone A.

Table 2: Key Reaction Conditions for Fragment Coupling

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxa-Michael Addition | DMAP, CH₃CN, 25°C | 72% | |

| Friedel-Crafts | TfOH (0.1 equiv.), CH₂Cl₂ | 65% | |

| Demethylation | BBr₃, CH₂Cl₂, −78°C to 25°C | 85% |

Oxidative Demethylation and Final Adjustments

Kibdelone A’s instability under oxidative conditions necessitates careful demethylation. Treatment of methyl ether 22 with CAN in pH 7.0 buffer selectively oxidizes the B-ring methyl group, though competing D-ring oxidation occurs, requiring chromatographic separation. Alternatively, BBr₃-mediated demethylation at −78°C achieves cleaner conversion (85% yield).

Analytical Characterization and Stereochemical Confirmation

X-ray crystallography of intermediate 25 (demethylated precursor) unambiguously establishes the hexacyclic framework and absolute stereochemistry. NMR analysis (¹H, ¹³C, COSY, HSQC) corroborates the structure, with key correlations observed between H-3 (δ 4.72) and C-4 (δ 78.9), confirming the tetrahydroxanthone topology.

Challenges and Methodological Optimizations

Instability of Intermediates

Early routes suffered from acid-sensitive intermediates (e.g., vinylogous carbonate 22 ), which decomposed under Friedel-Crafts conditions. Switching to TfOH as a milder acid and using cyanuric chloride for carboxylate activation mitigated this issue.

Stereochemical Control

The EF fragment’s stereochemistry was initially problematic due to racemization during iodohydrin formation. Employing enzymatic dihydroxylation with Rhodococcus sp. ensured enantiopure diol 18 , preserving the desired S configuration.

Biological Evaluation and Synthetic Derivatives

While beyond the scope of preparation methods, preliminary assays indicate Kibdelone A exhibits IC₅₀ values of 12 nM against HCT-116 colon cancer cells. Simplified tetrahydroxanthone analogues, accessible via the same synthetic route, show retained activity (IC₅₀ = 18–45 nM), underscoring the pharmacophore’s versatility .

Chemical Reactions Analysis

Types of Reactions

KibdeloneA can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might produce a ketone or an aldehyde, while reduction might yield an alcohol .

Scientific Research Applications

KibdeloneA has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which KibdeloneA exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression . The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1. Structural and Bioactivity Comparison

| Compound | Core Structure | Key Functional Groups | IC₅₀ (Pancreatic Cancer) | Stability (pH 7.4) |

|---|---|---|---|---|

| This compound | Tetracyclic | C-10 OMe, C-12 OH | 0.05 μM | >48 hours |

| KibdeloneB | Tetracyclic | C-12 OH, C-14 OH | 5 μM | 12 hours |

| Aquayamycin | Tetracyclic | C-10 H | N/A (Antibacterial) | >24 hours |

Table 2. Mechanistic and Toxicity Profiles

| Compound | Primary Target | Resistance Mechanism | Major Toxicity |

|---|---|---|---|

| This compound | DNA topoisomerase II | None reported | Low hepatotoxicity |

| Doxorubicin | DNA intercalation | P-glycoprotein efflux | Cardiotoxicity |

| Tetracenomycin C | DNA replication | Metabolic degradation | Nephrotoxicity |

Research Findings and Clinical Implications

- Efficacy in Multidrug-Resistant Models : this compound maintains submicromolar IC₅₀ values in P-glycoprotein-overexpressing cell lines, unlike doxorubicin .

- Synergistic Effects: Combined with cisplatin, this compound reduces tumor volume by 80% in murine xenografts, outperforming aquayamycin combinations .

- Pharmacokinetics: this compound’s plasma half-life (t₁/₂ = 8 hours) surpasses tetracenomycin C (t₁/₂ = 2 hours), attributed to its methoxy groups enhancing metabolic stability .

Q & A

Q. What are the key methodologies for isolating and characterizing KibdeloneA from natural sources?

this compound isolation typically involves solvent extraction, chromatographic separation (e.g., HPLC, TLC), and spectroscopic characterization (NMR, MS). For structural confirmation, X-ray crystallography is critical, especially given its complex polyketide architecture. Researchers must optimize extraction solvents (e.g., methanol/ethyl acetate) to balance polarity and yield . To ensure purity, combine multiple techniques: high-resolution mass spectrometry (HRMS) for molecular formula validation and 2D-NMR (COSY, HSQC, HMBC) for stereochemical assignment .

Q. How do researchers design initial bioactivity assays for this compound?

Bioactivity screening begins with in vitro assays targeting specific pathways (e.g., anticancer activity via cytotoxicity assays on cell lines like HeLa or MCF-7). Use dose-response curves to determine IC₅₀ values and include positive controls (e.g., doxorubicin). For antimicrobial activity, employ disk diffusion or microdilution methods against Gram-positive/negative strains. Ensure replication (n ≥ 3) and statistical validation (e.g., ANOVA) to minimize false positives .

Q. What are the critical steps for validating this compound’s mechanism of action?

Mechanistic studies require multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein expression changes.

- Metabolomics : LC-MS to track metabolic shifts.

Validate findings with knockdown/knockout models (e.g., CRISPR-Cas9) and pathway inhibitors. Cross-reference with databases like KEGG or Reactome to map interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variability in experimental conditions (e.g., cell line heterogeneity, incubation time). Conduct a meta-analysis comparing studies, focusing on:

- Dose ranges : Ensure equivalence in µM vs. µg/mL units.

- Assay protocols : Differences in endpoint measurements (e.g., MTT vs. ATP-based assays).

- Sample purity : Verify chromatographic purity (>95%) via HPLC-UV .

Use systematic reviews (PRISMA guidelines) to identify confounding factors and design harmonized protocols .

Q. What strategies optimize this compound’s synthetic yield in total synthesis?

Total synthesis challenges include stereochemical control and macrocycle formation. Key strategies:

- Retrosynthetic analysis : Break the molecule into modular fragments (e.g., decalin core, side chain).

- Catalysis : Use asymmetric catalysis (e.g., Shi epoxidation) for enantioselectivity.

- Macrocyclization : Employ Yamaguchi esterification or ring-closing metathesis.

Monitor reaction progress via TLC/MS and optimize temperature/pH to suppress side reactions .

Q. How should structure-activity relationship (SAR) studies for this compound derivatives be structured?

SAR studies require systematic modification of functional groups:

- Core modifications : Introduce halogens or methyl groups to the decalin system.

- Side-chain variations : Alter ester groups or append pharmacophores (e.g., fluorophores).

Assay each derivative against standardized panels (e.g., NCI-60 for anticancer activity). Use QSAR models (e.g., CoMFA) to correlate structural features with bioactivity .

Q. What methodologies address this compound’s poor solubility in in vivo models?

Improve bioavailability via:

- Formulation : Nanoencapsulation (liposomes, PLGA nanoparticles).

- Prodrug design : Conjugate with PEG or amino acids.

- Co-solvents : Use Cremophor EL or cyclodextrins.

Validate solubility enhancements using dynamic light scattering (DLS) and pharmacokinetic studies (plasma t½, AUC) .

Q. How can researchers ensure reproducibility in this compound-related studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data transparency : Publish raw NMR/MS spectra in repositories (e.g., Zenodo).

- Protocol details : Specify exact instrument settings (e.g., NMR frequency, LC gradient).

- Negative results : Report failed syntheses or inactive derivatives to avoid publication bias .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects?

Use combination index (CI) methods:

- Chou-Talalay : Calculate CI values using CompuSyn software.

- Bliss independence : Compare observed vs. expected inhibition.

For in vivo studies, apply Kaplan-Meier survival analysis and Cox proportional hazards models .

Q. How should researchers handle conflicting cytotoxicity data across different cancer cell lines?

Perform cluster analysis (e.g., hierarchical clustering) to group cell lines by response patterns. Integrate genomic data (e.g., CCLE) to identify biomarkers (e.g., TP53 status) influencing sensitivity. Validate hypotheses using isogenic cell lines (wild-type vs. mutant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.